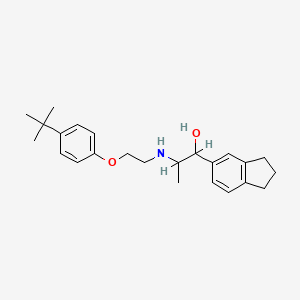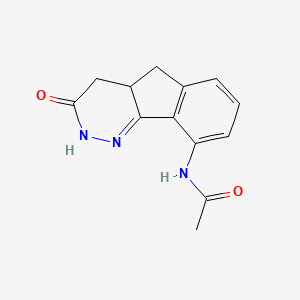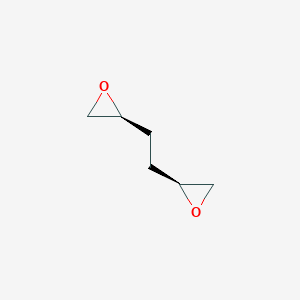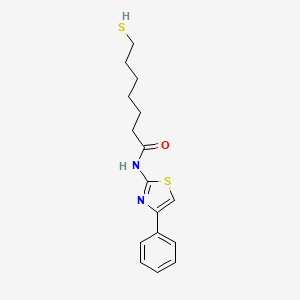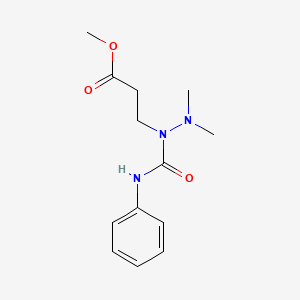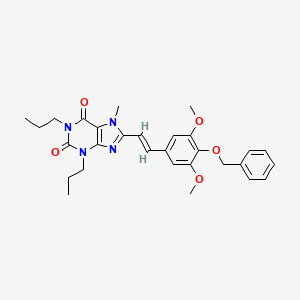
Sb(OH)(Coona)(naacrnaphth)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Sb(OH)(Coona)(naacrnaphth) is a complex chemical compound with the molecular formula C28H16Na3O10Sb+2. It is a specialty material used in various scientific and industrial applications. The compound contains antimony, sodium, and naphthalene groups, which contribute to its unique chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Sb(OH)(Coona)(naacrnaphth) involves multiple steps, starting with the preparation of the naphthalene derivative. The naphthalene derivative is then reacted with sodium hydroxide and antimony trioxide under controlled conditions to form the final compound. The reaction typically requires a solvent such as ethanol or water and is carried out at elevated temperatures to ensure complete reaction.
Industrial Production Methods
Industrial production of Sb(OH)(Coona)(naacrnaphth) follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product. The compound is then purified using techniques such as recrystallization or chromatography.
化学反应分析
Types of Reactions
Sb(OH)(Coona)(naacrnaphth) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form antimony pentoxide and other oxidation products.
Reduction: Reduction reactions can convert the antimony in the compound to lower oxidation states.
Substitution: The naphthalene groups can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions
Common reagents used in the reactions of Sb(OH)(Coona)(naacrnaphth) include:
Oxidizing agents: Such as hydrogen peroxide or potassium permanganate.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride.
Nucleophiles: Such as amines or thiols for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions typically yield antimony pentoxide, while substitution reactions can produce various naphthalene derivatives.
科学研究应用
Sb(OH)(Coona)(naacrnaphth) has a wide range of applications in scientific research, including:
Chemistry: Used as a catalyst in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential use in biological assays and as a probe for studying biochemical pathways.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the production of specialty materials and as an additive in various industrial processes.
作用机制
The mechanism of action of Sb(OH)(Coona)(naacrnaphth) involves its interaction with molecular targets and pathways in biological systems. The compound can bind to specific proteins or enzymes, altering their activity and affecting cellular processes. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, leading to anticancer effects.
相似化合物的比较
Similar Compounds
Similar compounds to Sb(OH)(Coona)(naacrnaphth) include other antimony-containing compounds and naphthalene derivatives, such as:
- Antimony trioxide (Sb2O3)
- Antimony pentoxide (Sb2O5)
- Naphthalene-1-sulfonic acid
Uniqueness
Sb(OH)(Coona)(naacrnaphth) is unique due to its specific combination of antimony, sodium, and naphthalene groups, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in research and industry.
属性
CAS 编号 |
80049-89-4 |
|---|---|
分子式 |
C28H16Na3O10Sb+2 |
分子量 |
703.1 g/mol |
IUPAC 名称 |
trisodium;antimony(3+);4-[(E)-2-carboxyethenyl]-3-oxidonaphthalene-2-carboxylate |
InChI |
InChI=1S/2C14H10O5.3Na.Sb/c2*15-12(16)6-5-10-9-4-2-1-3-8(9)7-11(13(10)17)14(18)19;;;;/h2*1-7,17H,(H,15,16)(H,18,19);;;;/q;;3*+1;+3/p-4/b2*6-5+;;;; |
InChI 键 |
HPMIMVGGIARIAY-ZIXAZJSVSA-J |
手性 SMILES |
C1=CC=C2C(=C(C(=CC2=C1)C(=O)[O-])[O-])/C=C/C(=O)O.C1=CC=C2C(=C(C(=CC2=C1)C(=O)[O-])[O-])/C=C/C(=O)O.[Na+].[Na+].[Na+].[Sb+3] |
规范 SMILES |
C1=CC=C2C(=C1)C=C(C(=C2C=CC(=O)O)[O-])C(=O)[O-].C1=CC=C2C(=C1)C=C(C(=C2C=CC(=O)O)[O-])C(=O)[O-].[Na+].[Na+].[Na+].[Sb+3] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


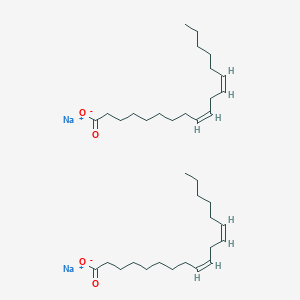
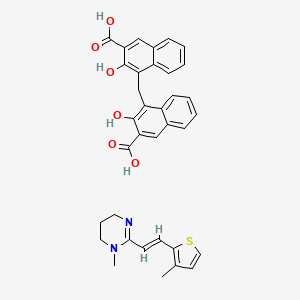
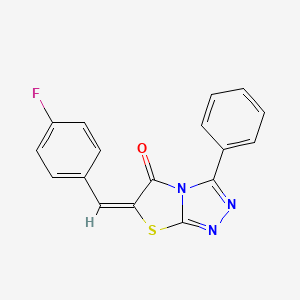
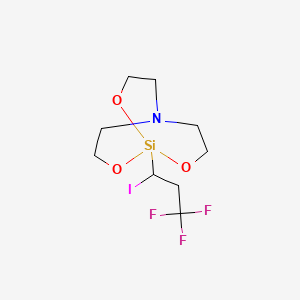

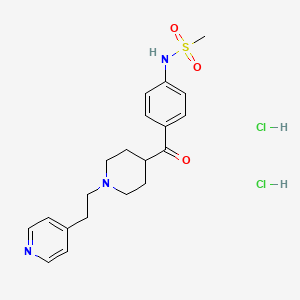
![oxalic acid;2-[4-pyridin-2-yl-4-[3-(trifluoromethyl)phenyl]piperazin-4-ium-1-yl]acetamide](/img/structure/B15190308.png)
